molecular formula C23H18N2O4 B4008684 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4008684
M. Wt: 386.4 g/mol
InChI Key: WDTCUIOAIZRHAE-UHFFFAOYSA-N
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Description

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Properties

IUPAC Name

4-[4-(1,3-dioxoisoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-20-16-3-1-2-4-17(16)21(27)24(20)14-7-9-15(10-8-14)25-22(28)18-12-5-6-13(11-12)19(18)23(25)29/h1-4,7-10,12-13,18-19H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTCUIOAIZRHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate phthalimide . This intermediate can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydro-1H-4,7-methanoisoindole moiety differentiates it from other phthalimide derivatives, potentially leading to unique interactions and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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